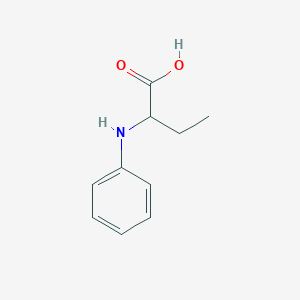

2-Anilinobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-Anilinobutanoic acid often involves chemical oxidative polymerization, as seen in the copolymerization of aniline (ANI) with 2-aminoterephthalic acid (2ATA), producing materials with varied solubility, conductivity, and electroactivity (Arias-Pardilla et al., 2006). This method exemplifies how anilines can be incorporated into complex polymer backbones, potentially offering insights into the synthesis strategies for 2-Anilinobutanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds, such as aniline derivatives, has been characterized using various spectroscopic techniques. For example, the study of a 2,2-diphenyl-2-hydroxyactic acid and aniline adduct revealed its crystalline structure, providing a basis for understanding how aniline functionalities might interact in more complex molecules (Xing Rui-guang, 2007).

Chemical Reactions and Properties

Anilines undergo various chemical reactions, impacting their incorporation into larger molecules or polymers. An example includes the photocatalytic degradation of chlorinated aniline, indicating the reactivity of aniline derivatives under specific conditions, which could inform the chemical behavior of 2-Anilinobutanoic acid (Wei Chu et al., 2007).

Physical Properties Analysis

The physical properties of aniline copolymers, such as their solubility and electroactivity in aqueous media, provide valuable insights. For instance, aniline and 2-aminoterephthalic acid copolymers show clear electroactivity in aqueous acid medium, hinting at the potential physical properties of 2-Anilinobutanoic acid in various environments (Arias-Pardilla et al., 2006).

Chemical Properties Analysis

Understanding the chemical properties of aniline derivatives can shed light on the reactivity and stability of 2-Anilinobutanoic acid. Studies on the photocatalytic activity of TiO2/ZnO-supported phosphomolybdic acid nanocomposites for aniline degradation illustrate the potential chemical interactions and stability of aniline-based compounds in the presence of photocatalysts (Taghavi et al., 2018).

科学的研究の応用

1. Photocatalytic Degradation of Organic Pollutants

Research has shown that certain nanophotocatalysts, when synthesized with components like TiO2 and ZnO, can effectively degrade organic pollutants like aniline in aqueous solutions. These studies highlight the potential of using such nanophotocatalysts in environmental remediation to remove organic contaminants from water sources (Taghavi et al., 2018).

2. Degradation of Chlorinated Anilines

Investigations into the degradation of chlorinated anilines, such as 2-chloroaniline, have revealed that processes like ozonation, photolysis, and radiolysis can effectively degrade these compounds in water. This research is crucial in addressing industrial wastewater pollution, particularly where chlorinated anilines are prevalent (Winarno & Getoff, 2002).

3. Nanomaterials in Pollution Control

Studies have demonstrated the effectiveness of SnO2 nanostructures in the photocatalytic degradation of aniline-based pollutants. Such research emphasizes the role of advanced nanomaterials in environmental pollution control, offering potential solutions for the degradation of complex organic pollutants (Talebian & Jafarinezhad, 2013).

4. Inhibition of Protein Glycation

Anthranilic acid derivatives, including 2-anilinobutanoic acid, have been studied for their potential in inhibiting protein glycation. This research is significant in the management of metabolic disorders, as these compounds could mitigate the damaging effects of advanced glycation end-products (AGEs) on cells (Jahan et al., 2018).

5. Corrosion Inhibition in Industrial Applications

The use of certain aniline derivatives, such as (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline, has been shown to be effective in inhibiting the corrosion of low carbon steel in acidic environments. This research holds significance for industrial applications where corrosion prevention is critical (Farsak et al., 2015).

6. Applications in Biochemical and Medical Research

The compound 8-anilino-1-naphthalenesulfonic acid, a derivative of aniline, has been used in biochemical research due to its sensitivity to environmental changes and ability to bind to hydrophobic pockets of proteins. This application is valuable in studying various biological systems and understanding protein dynamics (Wang et al., 2019).

特性

IUPAC Name |

2-anilinobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-9(10(12)13)11-8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHXNUAOYPZQJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Anilinobutanoic acid | |

CAS RN |

67832-70-6 |

Source

|

| Record name | NSC105541 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(phenylamino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)

![Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B1266893.png)